3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound featuring a benzene sulfonamide core substituted with morpholine and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3,4-dimethylbenzene (xylene) to form 3,4-dimethylbenzenesulfonyl chloride.
Introduction of the Morpholine Group: The sulfonyl chloride is then reacted with morpholine under basic conditions to form the corresponding sulfonamide.
Attachment of the Thiophene Group: The final step involves the alkylation of the sulfonamide with a thiophene-containing alkylating agent, such as 2-bromoethyl thiophene, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties due to its structural features.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they demonstrate significant biological activity in preliminary studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and thiophene groups may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide: Lacks the thiophene group, potentially altering its biological activity and chemical properties.
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the dimethyl groups on the benzene ring, which may affect its reactivity and interactions.
Uniqueness
The presence of both morpholine and thiophene groups in 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide makes it unique, potentially offering a combination of properties not found in simpler analogs. This structural complexity can lead to distinct biological activities and material properties, making it a valuable compound for further research and development.
Biological Activity
3,4-Dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, identified by its CAS number 941996-95-8, is a sulfonamide derivative with potential biological activity. This compound has garnered interest for its pharmacological properties, particularly in cardiovascular and anti-cancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C18H24N2O3S2 |
Molecular Weight | 380.5 g/mol |
CAS Number | 941996-95-8 |
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular dynamics. A study involving various benzenesulfonamides demonstrated significant changes in perfusion pressure when tested on isolated vascular preparations. The experimental design included multiple compounds to compare their effects on perfusion pressure over time.
Experimental Design
The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:
Group | Compound | Dose |
---|---|---|
I | Control (Krebs-Henseleit solution only) | - |
II | Benzenesulfonamide | 0.001 nM |
III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
Results indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide notably decreased perfusion pressure in a time-dependent manner compared to other tested compounds . This suggests a potential mechanism involving calcium channel modulation.
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A series of sulfonamide derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). Notably, some derivatives achieved IC50 values in the micromolar range, indicating significant anticancer potential .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve inhibition of key cellular pathways critical for cancer cell survival and proliferation. For instance, one study reported that specific benzenesulfonamides acted as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), both of which are important targets in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models such as ADME/PK and ADME/tox analyses have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Properties
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-5-6-16(12-15(14)2)25(21,22)19-13-17(18-4-3-11-24-18)20-7-9-23-10-8-20/h3-6,11-12,17,19H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZOBWBUULBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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